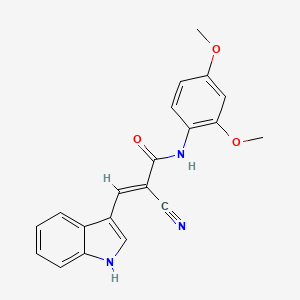
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzodioxole moiety attached to a chromen-2-one core structure. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2H-chromen-2-one and 1,3-benzodioxole.
Formation of Intermediate: The intermediate compound is formed by reacting 4-methyl-2H-chromen-2-one with a suitable reagent to introduce the benzodioxole moiety.
Final Product Formation: The final product, this compound, is obtained through further chemical transformations, such as methylation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts like palladium or copper to enhance reaction efficiency.
Solvents: Selection of appropriate solvents, such as toluene or dimethylformamide, to facilitate the reactions.
Temperature and Pressure: Control of temperature and pressure to ensure optimal yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The benzodioxole moiety can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or hydroxylated derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzodioxole derivatives.
Applications De Recherche Scientifique
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anticancer, antimicrobial, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Signaling Pathways: Affecting signaling pathways that regulate cell growth, apoptosis, and other cellular functions.
Interacting with DNA/RNA: Binding to nucleic acids and influencing gene expression and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-(1,3-benzodioxol-5-yl)-5-methoxy-2,2-dimethyl-6-pyrano3,2-gbenzopyranone
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
Uniqueness
7-(1,3-benzodioxol-5-ylmethoxy)-4-methyl-2H-chromen-2-one is unique due to its specific structural features, such as the combination of a benzodioxole moiety with a chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
IUPAC Name |
7-(1,3-benzodioxol-5-ylmethoxy)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-6-18(19)23-16-8-13(3-4-14(11)16)20-9-12-2-5-15-17(7-12)22-10-21-15/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYBVTQJQPSTNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-allyl-7-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5407755.png)


![N-tert-butyl-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5407777.png)
![Tert-butyl 4-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate](/img/structure/B5407781.png)
![benzyl N-{2-[(4-bromobenzoyl)amino]-3-phenylacryloyl}glycinate](/img/structure/B5407794.png)
![(3S,5S)-5-[(4-fluorophenyl)carbamoyl]-1-[(3-methylphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B5407800.png)
![5-[(3-acetylphenoxy)methyl]-N-[2-(ethylamino)-1-methyl-2-oxoethyl]isoxazole-3-carboxamide](/img/structure/B5407811.png)
![N,N'-(1,4-piperazinediyldi-3,1-propanediyl)bis[3-(4-methylphenyl)acrylamide]](/img/structure/B5407818.png)
![3-chloro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5407820.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[4-(hydroxymethyl)piperidin-1-yl]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5407827.png)
![8-[(2-pyridin-2-ylpyrimidin-5-yl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5407836.png)
![(5Z)-5-[[4-[3-(2-methoxyphenoxy)propoxy]phenyl]methylidene]-3-(3-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5407848.png)
![2-[1-(5-chloro-2-propoxybenzyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5407855.png)
